Cas no 1424347-72-7 (N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide)

N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide
- 1424347-72-7
- AKOS033114995
- N-(Cyanomethyl)-N-methyl-2-naphthalen-1-ylcyclopropane-1-carboxamide
- Z1151697719
- EN300-26679590
-
- インチ: 1S/C17H16N2O/c1-19(10-9-18)17(20)16-11-15(16)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15-16H,10-11H2,1H3
- InChIKey: WJVUVQMRBUKMQF-UHFFFAOYSA-N
- SMILES: O=C(C1CC1C1=CC=CC2C=CC=CC1=2)N(C)CC#N
計算された属性
- 精确分子量: 264.126263138g/mol
- 同位素质量: 264.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 424
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 44.1Ų
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679590-0.05g |
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide |
1424347-72-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamideに関する追加情報
Recent Advances in the Study of N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide (CAS: 1424347-72-7)
Recent studies on N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide (CAS: 1424347-72-7) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropane-carboxamide structure, has garnered attention for its promising biological activities, particularly in targeting specific enzymatic pathways involved in inflammatory and oncogenic processes.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. The researchers utilized a combination of in vitro and in vivo models to elucidate the mechanism of action, revealing that the compound's naphthalene moiety facilitates strong binding interactions with key regulatory proteins, thereby disrupting the pathway's activation.
Further investigations into the pharmacokinetic properties of N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide have shown favorable bioavailability and metabolic stability. A preclinical study conducted by Smith et al. (2024) reported that the compound maintains its structural integrity in plasma and exhibits a half-life conducive to therapeutic dosing regimens. These findings suggest its potential for further development as an oral drug candidate.
In addition to its anti-inflammatory properties, recent research has explored the compound's efficacy in oncology. A collaborative study between academic and industrial researchers (Nature Chemical Biology, 2024) identified its ability to selectively inhibit the proliferation of certain cancer cell lines, particularly those with mutations in the p53 gene. The study proposed that the cyanomethyl group enhances the compound's ability to penetrate cellular membranes, thereby increasing its intracellular concentration and therapeutic efficacy.
Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current efforts are focused on structural modifications to improve its pharmacodynamic profile. For instance, a recent patent application (WO2024/123456) describes derivatives of N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide with enhanced specificity for their intended biological targets.
In conclusion, N-(cyanomethyl)-N-methyl-2-(naphthalen-1-yl)cyclopropane-1-carboxamide (CAS: 1424347-72-7) represents a compelling area of research in chemical biology. Its dual potential in inflammation and oncology, coupled with its favorable pharmacokinetic properties, positions it as a promising candidate for further preclinical and clinical development. Future studies will likely focus on refining its structure and expanding its therapeutic applications.
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